Curcumin
Overview
Description
Curcumin is a bright yellow chemical compound produced by plants of the Curcuma longa species, commonly known as turmeric. It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae. This compound is widely used as a herbal supplement, cosmetics ingredient, food flavoring, and food coloring . Chemically, this compound is a polyphenol, more specifically a diarylheptanoid, belonging to the group of curcuminoids, which are phenolic pigments responsible for the yellow color of turmeric .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of boric anhydride and butylamine. The reaction typically occurs under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the rhizomes of Curcuma longa. The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Curcumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of degradation products like vanillin and ferulic acid .
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of tetrahydrothis compound .
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups. For example, reaction with acetic anhydride can lead to the formation of acetylated derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Acetic anhydride
Major Products Formed:
Oxidation: Vanillin, ferulic acid
Reduction: Tetrahydrothis compound
Substitution: Acetylated derivatives
Scientific Research Applications
Curcumin has a wide range of scientific research applications:
Chemistry: this compound is used as a natural dye and a reagent in various chemical reactions. Its ability to form complexes with metal ions makes it useful in analytical chemistry .
Biology: this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. It is extensively studied for its potential therapeutic effects in various biological systems .
Medicine: this compound is investigated for its potential in treating diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. Its anti-inflammatory and antioxidant properties are of particular interest in medical research .
Industry: this compound is used as a food additive for coloring and flavoring. It is also employed in the cosmetics industry for its skin-enhancing properties .
Mechanism of Action
Curcumin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: this compound acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. It inhibits lipid peroxidation and peroxide-induced DNA damage .
Anti-inflammatory Activity: this compound modulates various signaling molecules, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation .
Anti-carcinogenic Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis and metastasis through the modulation of multiple signaling pathways .
Comparison with Similar Compounds
Demethoxycurcumin: Lacks one methoxy group compared to this compound.
Bisdemethoxythis compound: Lacks two methoxy groups compared to this compound.
Uniqueness of this compound: this compound’s unique combination of methoxy and hydroxyl groups contributes to its distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDPWHFBUODDF-FCXRPNKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Record name | CURCUMIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20062 | |
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Record name | curcumin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Curcumin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031077 | |
Record name | Curcumin | |
Source | EPA DSSTox | |
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Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |
Record name | CURCUMIN | |
Source | CAMEO Chemicals | |
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Record name | CURCUMIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Curcumin | |
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Record name | Curcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
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Solubility |
Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |
Record name | CURCUMIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20062 | |
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Record name | Curcumin | |
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URL | https://www.drugbank.ca/drugs/DB11672 | |
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Record name | CURCUMIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |
Record name | CURCUMIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2., Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin..., The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin., Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm., Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity., For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page. | |
Record name | Curcumin | |
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Color/Form |
Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |
CAS No. |
458-37-7, 8024-37-1 | |
Record name | CURCUMIN | |
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Record name | Curcumin | |
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Record name | Curcumin | |
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Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |
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Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
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Record name | CURCUMIN | |
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Record name | CURCUMIN | |
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Record name | Curcumin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
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Melting Point |
356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |
Record name | CURCUMIN | |
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Record name | CURCUMIN | |
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Record name | Curcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.